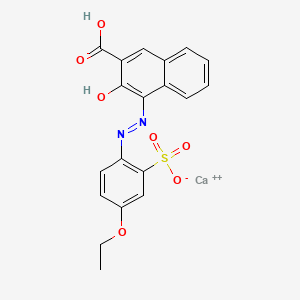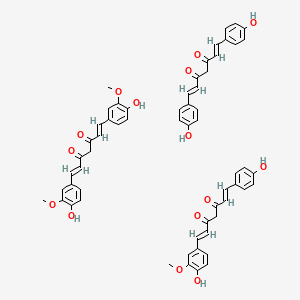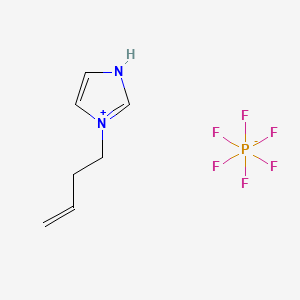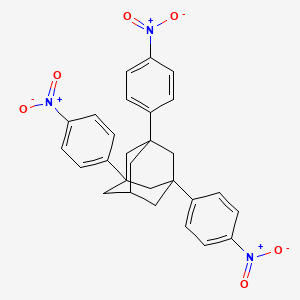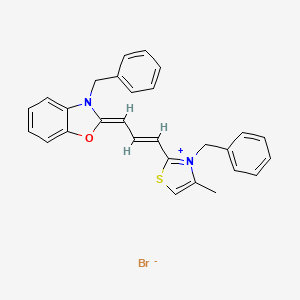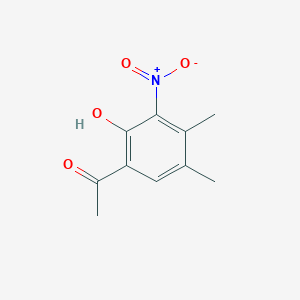
4'',5''-Dimethyl-2''-hydroxy-3''-nitroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone: is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2), a hydroxyl group (-OH), and two methyl groups (-CH3) attached to an acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone typically involves the nitration of 2-hydroxyacetophenone followed by methylation. One common method involves the use of m-nitroacetophenone as a starting material. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone may involve catalytic processes to enhance yield and purity. For instance, the use of metal catalysts such as copper acetate in the presence of acetic acid can facilitate the hydroxylation of m-nitroacetophenone to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4’‘,5’‘-dimethyl-2’‘-oxo-3’'-nitroacetophenone.
Reduction: Formation of 4’‘,5’‘-dimethyl-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: The compound’s nitro and hydroxyl groups allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes .
Medicine: Research is ongoing to explore the potential medicinal applications of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone. Its structural features suggest it could be used in the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-nitroacetophenone: Similar structure but lacks the methyl groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furanone ring instead of an acetophenone backbone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Similar functional groups but different ring structure.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is unique due to the presence of both nitro and hydroxyl groups on an acetophenone backbone with additional methyl substitutions.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO4/c1-5-4-8(7(3)12)10(13)9(6(5)2)11(14)15/h4,13H,1-3H3 |
Clé InChI |
CNMHPLQSONTTSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)

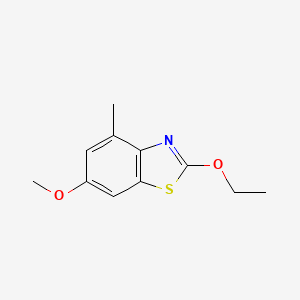
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
